4-Bromophenol

Description

Overview of 4-Bromophenol's Significance in Organic Synthesis and Beyond

This compound serves as a crucial building block in organic synthesis, primarily due to the reactivity endowed by the bromine atom and the hydroxyl group. ketonepharma.com The presence of the bromine atom enhances the reactivity of the phenol (B47542) ring, making it a useful reagent in electrophilic substitution reactions. ketonepharma.com This reactivity allows for the introduction of various functional groups, making it an essential intermediate in the synthesis of more complex molecules. ketonepharma.comsolubilityofthings.com

Its significance extends across several key areas of research and industry:

Pharmaceuticals: It is a key intermediate in the synthesis of numerous pharmaceutical compounds, including analgesics and anti-inflammatory drugs. ketonepharma.comchemimpex.com Its derivatives are being explored for their potential as anti-cancer agents, with studies investigating their ability to interfere with cancer cell growth and induce apoptosis. jnsparrowchemical.com

Agrochemicals: The compound is utilized in the production of herbicides, fungicides, and other agrochemical products. ketonepharma.compacificbiochem.com Derivatives of this compound can act as insecticides by targeting the nervous systems of insects. jnsparrowchemical.com

Dyes and Pigments: this compound is a precursor in the manufacturing of dyes and pigments. ketonepharma.com The halogenated structure contributes to the colorfastness and stability of these products. ketonepharma.com

Flame Retardants: It finds utility in the development of flame retardants. alfa-chemistry.comchemicalbook.com

Material Science: In the production of polymers, its derivatives can be used as monomers or cross-linking agents to enhance mechanical properties and thermal stability. jnsparrowchemical.com It is also used in the synthesis of liquid crystal intermediates. jnsparrowchemical.comalfa-chemistry.com

Biochemical Research: In laboratory settings, it acts as a substrate in enzyme assays, aiding scientists in the study of enzyme kinetics and mechanisms. chemimpex.com

Antimicrobial Applications: Research has indicated that derivatives of this compound can exhibit antimicrobial properties, making them potentially useful in the development of new antiseptic agents and preservatives. solubilityofthings.comchemimpex.com

Historical Context of this compound Research and Development

The study of bromophenols first gained scientific traction through environmental research that documented their presence in human tissues, originating from brominated flame retardants. Early 20th-century research was primarily focused on the characterization of the 19 possible bromophenol isomers through systematic halogenation studies of phenol.

A significant development occurred in the 1980s with the establishment of electrophilic bromination protocols, which enabled the large-scale production of specific isomers like this compound. A common synthesis method involves the bromination of phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the para position. ketonepharma.comchemicalbook.com The crude product is then typically purified through recrystallization or distillation. ketonepharma.com

The 2010s marked a pivotal shift with the discovery of bioactive bromophenol derivatives. Marine natural products containing bromophenol moieties demonstrated potential anticancer properties, sparking increased interest in their synthetic production.

Current Research Trends and Future Prospects of this compound

Current research on this compound and its derivatives is highly dynamic, with a focus on expanding its applications and improving synthesis methods. ketonepharma.comdataintelo.com

Key Research Trends:

Novel Pharmaceutical Applications: A significant area of current research is the exploration of this compound derivatives in the synthesis of new organic compounds with potential pharmaceutical applications, particularly in oncology. ketonepharma.comjnsparrowchemical.com

Advanced Materials: Researchers are investigating the use of this compound derivatives in the creation of advanced polymers and liquid crystals with enhanced properties. jnsparrowchemical.com For instance, modifying the structure of these derivatives can tune the physical and chemical properties of liquid-crystal materials, leading to improved display performance. jnsparrowchemical.com

Sustainable Chemistry: There is a growing emphasis on developing more environmentally friendly and efficient synthesis methods for this compound and its derivatives. marketresearchintellect.com This includes exploring greener catalysts and solvent systems.

Bioremediation: Studies are being conducted on the biodegradation of this compound, a known pollutant, using methods such as membrane biofilm reactors. tandfonline.com This research aims to develop economically viable and environmentally friendly techniques for water treatment. tandfonline.com

Future Prospects:

The future of this compound research appears promising, driven by the increasing demand in high-growth sectors like pharmaceuticals and agrochemicals. dataintelo.com The ongoing development of new drugs and therapies will continue to fuel the need for high-purity chemical intermediates like this compound. dataintelo.com Furthermore, the expanding investment in research and development across various scientific fields is expected to uncover new applications and drive the demand for this versatile compound. dataintelo.com As technology advances, more efficient and sustainable production methods are likely to emerge, further solidifying the importance of this compound in modern chemistry. marketresearchintellect.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₅BrO | ketonepharma.comchemimpex.com |

| IUPAC Name | This compound | alfa-chemistry.com |

| Synonyms | p-Bromophenol, 1-Bromo-4-hydroxybenzene | ketonepharma.comchemimpex.com |

| CAS Number | 106-41-2 | ketonepharma.comchemimpex.com |

| Molecular Weight | 173.01 g/mol | ketonepharma.comchemimpex.com |

| Appearance | White to off-white crystalline solid | ketonepharma.comchemimpex.com |

| Melting Point | 63-67 °C | ketonepharma.comchemimpex.com |

| Boiling Point | 238 °C | chemimpex.com |

| Density | 1.84 g/cm³ | chemimpex.com |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform (B151607) | ketonepharma.comsolubilityofthings.com |

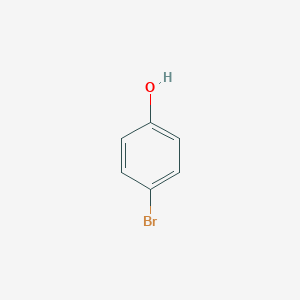

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFGOTFRPZRKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051543 | |

| Record name | 4-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white crystalline powder with a phenolic odor; [Alfa Aesar MSDS] | |

| Record name | p-Bromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

238 °C | |

| Record name | 4-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in alcohol, chloroform, ether, glacial acetic acid, In water, 1.4X10+4 mg/L at 25 °C | |

| Record name | 4-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.840 g/cu cm at 15 °C, Density: 1.5875 at 80 °C | |

| Record name | 4-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 1.17X10-2 mm Hg at 25 °C | |

| Record name | p-Bromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tetragonal bipyramidal crystals from chloroform or ether | |

CAS No. |

106-41-2 | |

| Record name | 4-Bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAO4J0183I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Bromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66.4 °C | |

| Record name | 4-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of 4 Bromophenol

Classical Synthesis Routes for 4-Bromophenol Production

The traditional methods for producing this compound primarily involve the direct bromination of phenol (B47542) and alternative pathways such as the Sandmeyer reaction.

Bromination of Phenol using Bromine and Brominating Agents

The most common method for synthesizing this compound is through the electrophilic bromination of phenol. ketonepharma.com This reaction's selectivity for the para position is highly dependent on the reaction conditions, particularly the solvent and temperature. prepchem.comyoutube.com

When phenol is treated with bromine water, the reaction is vigorous and leads to the formation of a white precipitate of 2,4,6-tribromophenol. youtube.compw.live This is due to the high activation of the benzene (B151609) ring by the hydroxyl group, which increases its electron density and makes it highly susceptible to electrophilic attack. youtube.compw.live

To achieve selective monobromination at the para-position, the reaction is typically carried out in a less polar solvent, such as carbon disulfide (CS₂), at low temperatures. prepchem.comdoubtnut.com Under these conditions, the formation of the bromonium ion (Br+) is less favored, leading to a more controlled reaction. youtube.com For instance, the bromination of phenol in carbon disulfide at -30°C can yield up to 97% of this compound, whereas at +30°C, the yield drops to 82%. prepchem.com Other solvents like glacial acetic acid can also be used. orgsyn.org

Various brominating agents can be employed to improve selectivity. N-bromosuccinimide (NBS) is a mild and selective reagent for the monobromination of phenols when catalyzed by silica (B1680970) gel in carbon tetrachloride. ketonepharma.comjcsp.org.pk Other specialized reagents and catalytic systems have been developed to enhance para-selectivity, including:

o-xylylene (B1219910) bis(triethyl ammonium (B1175870) tribromide) researchgate.net

(diacetoxyiodo)benzene (B116549) and AlBr₃ researchgate.net

p-toluenesulfonic acid researchgate.net

polyvinylpolypyrrolidone-Br₂ researchgate.net

The mechanism of bromination involves the polarization of the bromine molecule by the electron-rich phenol ring, enabling the partially positive bromine atom to act as an electrophile and attack the ring, followed by the loss of a proton to restore aromaticity. youtube.comyoutube.com

Alternative Preparative Methods for this compound

An alternative route to this compound involves the diazotization of 4-bromoaniline (B143363), followed by hydrolysis of the resulting diazonium salt. orgsyn.orgscribd.com This process, a variation of the Sandmeyer reaction, is particularly useful when direct bromination of phenol is not feasible or yields undesirable byproducts. orgsyn.org

The synthesis proceeds in two main steps:

Diazotization: 4-bromoaniline is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric acid, at low temperatures (typically 0-5°C). scribd.com This reaction converts the primary amino group into a diazonium salt. scribd.com

Hydrolysis: The diazonium salt solution is then added to boiling water or an acidic aqueous solution. scribd.comchemicalbook.com The diazonium group is an excellent leaving group and is replaced by a hydroxyl group, yielding this compound. egyankosh.ac.in

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry offers more sophisticated methods for the preparation of this compound derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. These strategies include demethylation, alkylation, and acylation reactions.

Synthesis of Bromophenol Derivatives via O-Me Demethylation

The cleavage of aryl methyl ethers, known as O-demethylation, is a crucial transformation for the synthesis of bromophenol derivatives from their corresponding methoxy-substituted precursors. researchgate.netresearchgate.net A variety of reagents can be employed for this purpose, ranging from classical strong acids to more specialized Lewis acids. wikipedia.orgrsc.org

Boron tribromide (BBr₃) is a particularly effective and widely used reagent for the demethylation of aryl methyl ethers, including bromo-substituted ones. wikipedia.orgnih.govnih.gov The reaction typically proceeds at low temperatures, such as 0°C to room temperature, in an inert solvent like dichloromethane (B109758). tandfonline.com The mechanism involves the formation of a Lewis acid-base adduct between the BBr₃ and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. wikipedia.org

Other reagents for O-demethylation include:

Hydrobromic acid (HBr): A classical but harsh method often requiring high temperatures. wikipedia.orgrsc.org

Aluminum chloride (AlCl₃): Can be used in combination with nucleophiles like ethanethiol (B150549) to achieve high yields. researchgate.netrsc.org

Iodocyclohexane in DMF: Generates hydrogen iodide in situ for a milder demethylation. researchgate.netwikipedia.org

Thiolate salts: Strong nucleophiles like sodium isopropyl thiolate (i-PrSNa) can cleave aryl methyl ethers. researchgate.net

In some cases, O-demethylation can occur regioselectively during other reactions, such as bromination. plu.mx

Alkylation Reactions in Bromophenol Synthesis

Alkylation of this compound can occur at either the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation). The regioselectivity of this reaction is influenced by the reaction conditions. researchgate.net

O-alkylation is generally favored under kinetic control and is a common method for synthesizing aryl ethers. researchgate.netcyf-kr.edu.pl The Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide, is a classic example. cyf-kr.edu.pl Microwave-assisted O-alkylation of phenols, including this compound, has been shown to be a rapid and efficient method. cyf-kr.edu.plkoreascience.kr For instance, the reaction of this compound with 1-bromobutane (B133212) under microwave irradiation in the presence of a phase-transfer catalyst yields the corresponding ether. cyf-kr.edu.pl

C-alkylation , a type of Friedel-Crafts alkylation, is thermodynamically controlled and can occur under different conditions. researchgate.netvaia.com For example, the reaction of this compound with 1-adamantanol (B105290) in the presence of an acid catalyst leads to the alkylation of the benzene ring, primarily at the position ortho to the hydroxyl group, to produce 2-(1-adamantyl)-4-bromophenol. jocpr.comresearchgate.netgoogle.com

Nickel-catalyzed reductive alkylation of aryl bromides, including this compound, has emerged as a modern method that is tolerant of acidic protons, allowing for the direct coupling of this compound with alkyl bromides. nih.govacs.org

Acylation Reactions involving Bromophenol Precursors

Acylation reactions are used to introduce an acyl group into a molecule, and in the context of bromophenols, this can lead to the synthesis of various derivatives. One key reaction is the Fries rearrangement. derpharmachemica.com

The Fries rearrangement is an intramolecular reaction where a phenolic ester is converted into a hydroxy aryl ketone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). derpharmachemica.comambeed.comorganic-chemistry.org The reaction is selective for the ortho and para positions, and the product distribution can be influenced by reaction conditions such as temperature. ambeed.com

A typical sequence involves the following steps:

Esterification: this compound is first acylated to form a bromophenyl ester. For example, reaction with acetic anhydride (B1165640) yields 4-bromophenyl acetate (B1210297). derpharmachemica.com

Fries Rearrangement: The 4-bromophenyl acetate is then treated with a Lewis acid, such as AlCl₃. The acyl group migrates from the oxygen atom to the aromatic ring, typically to the position ortho to the hydroxyl group, to form an acylated bromophenol derivative like 1-(5-bromo-2-hydroxyphenyl)ethanone. derpharmachemica.com

This hydroxy aryl ketone can then be used in further synthetic steps, such as the synthesis of substituted 1,3-dipropanones by reacting it with a carboxylic acid in the presence of a coupling agent like phosphorus oxychloride (POCl₃). derpharmachemica.com Photochemical conditions can also induce a Fries rearrangement. slideshare.net

Mechanistic Investigations of this compound Reactions

Electrophilic Substitution Reactions and Reactivity

The benzene ring of this compound is susceptible to electrophilic attack due to the electron-donating nature of the hydroxyl group, which activates the ring. chemistrystudent.com This activation is a result of the lone pair of electrons on the oxygen atom being delocalized into the π-system of the ring, increasing its nucleophilicity. chemistrystudent.com The presence of the bromine atom, while also an ortho-, para-director, has a deactivating effect due to its electronegativity. However, the activating influence of the hydroxyl group is generally stronger. quora.com

The general mechanism for electrophilic aromatic substitution (EAS) proceeds in a few key steps: dalalinstitute.comunacademy.com

Generation of the Electrophile: A strong electrophile is generated, often with the help of a catalyst. savemyexams.comrsc.org

Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the this compound ring attacks the electrophile. dalalinstitute.comunacademy.com This is the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org The positive charge is delocalized across the ortho and para positions relative to the incoming electrophile.

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the para position is already occupied by the bromine atom. ketonepharma.comsolubilityofthings.com Therefore, electrophilic substitution occurs primarily at the positions ortho to the hydroxyl group (C2 and C6). quora.com

Table 1: Reactivity of Substituted Phenols in Bromination

| Compound | Relative Reactivity Order |

| o-Cresol | 1 |

| Phenol | 2 |

| m-Chlorophenol | 3 |

| o-Chlorophenol | 4 |

| o-Bromophenol | 5 |

| p-Chlorophenol | 6 |

| Salicylic acid | 7 |

| Vanillin | 8 |

This table illustrates that electron-releasing groups enhance the reaction rate, while electron-withdrawing groups retard it. asianpubs.org

Nucleophilic Substitutions and Coupling Reactions

While electrophilic substitutions are common for phenols, nucleophilic aromatic substitution (SNA r) on the aryl halide portion of this compound can also occur, particularly when the ring is activated by strongly electron-withdrawing groups. libretexts.org However, a more significant class of reactions for this compound involves metal-catalyzed cross-coupling reactions. These reactions form new carbon-carbon or carbon-heteroatom bonds and are fundamental in organic synthesis. numberanalytics.com

One prominent example is the Suzuki-Miyaura coupling , which couples an organoboron compound with an organic halide. libretexts.orgjyu.fi The general mechanism, catalyzed by a palladium complex, involves three key steps: numberanalytics.comlibretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with this compound to form a palladium(II) species. numberanalytics.comlibretexts.org

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, typically in the presence of a base. libretexts.orgjyu.fi

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the palladium(0) catalyst. libretexts.org

The Chan-Lam-Evans coupling is another important reaction, used to form diaryl ethers. This copper-promoted reaction couples a phenol with a boronic acid. bme.hu Research has shown that using copper(II) fluoride (B91410) as a promoter can lead to higher yields compared to the traditional copper(II) acetate, especially for sterically hindered phenols. bme.hu The proposed mechanism suggests that the fluoride ion assists in the cleavage of the boron-carbon bond during the transmetalation step. bme.hu

Table 2: Comparison of Promoters in Chan-Lam-Evans Coupling

| Phenol Reactant | Promoter | Yield (%) |

| This compound | Cu(OAc)₂ | Low |

| This compound | CuF₂ | Significantly Higher |

| 3-Ethoxy-4-hydroxybenzaldehyde | Cu(OAc)₂ | 30 |

| 3-Ethoxy-4-hydroxybenzaldehyde | CuF₂ | 89 |

| 4-Nitrophenol (B140041) | Cu(OAc)₂ | Low |

| 4-Nitrophenol | CuF₂ | Higher |

Data suggests that CuF₂ can be a more effective promoter for certain substrates in Chan-Lam-Evans coupling reactions. bme.hu

Stille Reactions involving this compound as a Reagent

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that joins an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orglibretexts.org this compound is frequently used as the organic halide partner in these reactions. guidechem.com The reaction is valued for its tolerance of a wide variety of functional groups. uwindsor.ca

The catalytic cycle of the Stille reaction is well-established and mirrors other cross-coupling processes: wikipedia.org

Oxidative Addition: A Pd(0) catalyst adds to the this compound, breaking the carbon-bromine bond and forming a Pd(II) intermediate.

Transmetalation: The organostannane reagent exchanges its organic group with the bromine atom on the palladium center. This step is often the rate-determining step and can proceed through different mechanisms depending on the substrates and reaction conditions. wikipedia.org

Reductive Elimination: The two organic fragments coupled to the palladium center are eliminated to form the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. wikipedia.org

Studies have shown that for bromo-based substrates like this compound, slightly elevated temperatures may be required to drive the catalytic cycle efficiently, in contrast to more reactive iodo-based reagents which can react at room temperature. psu.edu

Table 3: Stille Reaction Catalytic Cycle

| Step | Description |

| 1. Oxidative Addition | Pd(0) catalyst adds to the aryl halide (e.g., this compound) to form a Pd(II) complex. |

| 2. Transmetalation | The organostannane transfers its organic group to the Pd(II) complex, displacing the halide. |

| 3. Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst. |

Spectroscopic and Computational Characterization of 4 Bromophenol and Its Analogs

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the structural characteristics of 4-bromophenol. nih.govresearchgate.net Theoretical calculations, often employing density functional theory (DFT), complement experimental findings by providing a detailed assignment of vibrational modes. researchgate.netacs.org

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending of its constituent bonds.

C-H and C-C Vibrations: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. libretexts.org The C-C stretching vibrations within the benzene (B151609) ring appear at lower frequencies, generally between 1400 cm⁻¹ and 1600 cm⁻¹. libretexts.org For instance, in a palladium-catalyzed reaction involving a derivative, C-H and C-C stretching vibrations of the benzene ring were noted at 3060 cm⁻¹ and 1480–1595 cm⁻¹, respectively. mdpi.com

C-Br Vibrations: The C-Br stretching vibration in this compound has been a subject of detailed computational and experimental studies. DFT calculations at the B3LYP/6-31G(d,p) level have shown that the ν(C-Br) stretching vibration contributes to bands at multiple computed frequencies, including 333, 540, and 1048 cm⁻¹. researchgate.net This indicates a coupling of the C-Br stretch with other vibrational modes. researchgate.net The out-of-plane γ(C-Br) bending vibration has been assigned to a band around 330 cm⁻¹. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound and Related Structures

| Vibration Type | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | libretexts.org |

| In-ring C-C Stretch | 1400-1600 | libretexts.org |

| C-Br Stretch | 333, 540, 1048 (calculated) | researchgate.net |

| C-Br Bend (out-of-plane) | ~330 (calculated) | researchgate.net |

| O-H Stretch (H-bonded) | 3200-3500 | msu.edu |

| C-O Stretch | ~1215 (in combination) | researchgate.net |

Dielectric studies offer a powerful method to investigate molecular interactions, particularly hydrogen bonding, in solutions containing this compound. sciensage.infoubd.edu.bn By measuring dielectric parameters such as dielectric constant (ε'), dielectric loss (ε''), and relaxation time (τ) at microwave frequencies, researchers can probe the nature and strength of intermolecular associations. sciensage.infoubd.edu.bn

Studies on hydrogen-bonded complexes between amides (like acetamide (B32628) and benzamide) and this compound in a non-polar solvent like benzene have revealed the formation of 1:1 molecular complexes. sciensage.infoubd.edu.bn The relaxation time is influenced by the strength of the hydrogen bond and steric factors. sciensage.infoubd.edu.bn For instance, the relaxation time associated with group rotation, τ(2), is dependent on the steric interactions of the proton donor. ubd.edu.bn These investigations confirm that the primary interaction site is the hydrogen bond formed between the hydroxyl group of this compound and the carbonyl group of the amide. sciensage.info

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

The electronic absorption spectrum of this compound, studied using UV-Vis spectroscopy, provides information about its electronically excited states. The UV absorption spectrum of this compound vapor is qualitatively similar to that of phenol (B47542) but is slightly red-shifted. aip.orgresearchgate.net It features vibronic structures at longer wavelengths and a more intense absorption band centered at approximately 220 nm. aip.orgresearchgate.net

The photophysical properties of this compound and its derivatives are of interest for applications such as photosensitizers and fluorescent probes. researchgate.netmdpi.com Upon UV excitation, this compound can undergo bond fission. Studies have investigated the competition between the cleavage of the C-Br bond and the O-H bond. aip.org The photostability of related compounds, which is crucial for practical applications, has been assessed by monitoring changes in their UV-Vis absorption and fluorescence spectra upon irradiation. mdpi.com

Table 2: UV-Vis Absorption Data for 4-Halophenols

| Compound | Absorption Maximum (λmax) | Reference |

|---|---|---|

| This compound | ~220 nm | aip.orgresearchgate.net |

| 4-Chlorophenol (B41353) | ~220 nm | aip.orgresearchgate.net |

| 4-Iodophenol | ~225 nm | aip.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound and its derivatives, providing detailed information about the chemical environment of ¹H and ¹³C nuclei. spectrabase.comchemicalbook.com

The ¹H NMR spectrum of this compound typically shows distinct signals for the aromatic protons and the hydroxyl proton. researchgate.netchemicalbook.com The aromatic region often displays a characteristic AA'BB' spin system for the para-substituted ring. In deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as multiplets. researchgate.netrsc.org

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. spectrabase.comhmdb.ca The chemical shifts are sensitive to the electronic environment, with the carbon atom attached to the bromine (C-Br) and the hydroxyl group (C-OH) showing characteristic resonances. For example, in a derivative, the ¹³C NMR spectrum in CDCl₃ showed signals at δ 159.9, 132.1, 122.9, and 115.3 ppm. rsc.org

Table 3: Representative NMR Data for this compound and a Derivative

| Nucleus | Compound | Solvent | Chemical Shifts (ppm) | Reference |

|---|---|---|---|---|

| ¹H | This compound | CDCl₃ | Aromatic protons (multiplet), Hydroxyl proton (singlet) | researchgate.netrsc.org |

| ¹³C | Methyl 4-hydroxybenzoate | CDCl₃ | 167.0, 159.9, 132.1, 122.9, 115.3, 52.1 | rsc.org |

Deuterium-labeled analogs of this compound, such as this compound-2,3,5,6-d₄, are invaluable in elucidating reaction mechanisms through kinetic isotope effects (KIEs). wikipedia.org Replacing hydrogen with deuterium (B1214612) alters the vibrational frequency of the C-D bond compared to the C-H bond, which can lead to a change in the reaction rate if that bond is broken or its environment is altered in the rate-determining step. wikipedia.org

These deuterated compounds serve as stable isotope-labeled tracers in analytical techniques like NMR and mass spectrometry to study molecular interactions and track metabolic or degradation pathways. nih.gov For example, in studies of photolytic debromination, deuterated analogs help in understanding reaction mechanisms through the analysis of kinetic isotope effects. The use of deuterated solvents like methanol-d₄ can also help determine whether a reaction proceeds via a radical mechanism by observing if deuterium is incorporated into the products. nih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a fundamental analytical technique for the identification and quantification of this compound. Various MS-based methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are routinely employed for its analysis in different matrices. nih.govsielc.com For instance, GC-MS is frequently used for the determination of bromophenols in environmental and biological samples, such as seafood. dpi.qld.gov.aujfda-online.com In these methods, this compound is often derivatized to enhance its volatility and thermal stability for gas chromatographic separation before detection by the mass spectrometer. dpi.qld.gov.au The oxidation products of this compound, which can include dimers and pentamers, have also been successfully identified using mass spectrometry. nih.gov The PubChem database lists several types of mass spectra for this compound, including those obtained by electron ionization (EI) and electrospray ionization (ESI), highlighting its broad applicability in chemical analysis. nih.gov

An analytical method for measuring five naturally occurring bromophenols, including this compound, in seafood utilizes simultaneous distillation-extraction followed by acetylation of the bromophenols. dpi.qld.gov.au The resulting bromophenol acetates are then analyzed by headspace solid-phase microextraction and GC-MS with selected ion monitoring. dpi.qld.gov.au For applications requiring high sensitivity, stable isotope dilution analysis using 13C6-labeled bromophenol internal standards allows for accurate quantification down to levels of 0.05 ng/g. dpi.qld.gov.au

Fragmentation Pathway Analysis of Silanized Bromophenols

In gas chromatography-mass spectrometry, derivatization is a common strategy to improve the analytical characteristics of polar compounds like phenols. Silylation, the reaction with a silylating agent to form a trimethylsilyl (B98337) (TMS) ether, is a frequent approach. Understanding the fragmentation pathways of these derivatized molecules under electron ionization is crucial for their structural confirmation.

A detailed study on the fragmentation of silanized bromophenols (BrPs) has elucidated their characteristic pathways. researchgate.net The process of fragmentation in mass spectrometry involves the dissociation of energetically unstable molecular ions into smaller fragment ions. wikipedia.org These fragmentation patterns are influenced by factors such as bond energies and the stability of the resulting ions and neutral species. wikipedia.org For silanized bromophenols, the fragmentation is initiated by the ionization of the molecule, leading to a molecular ion (M+•). The subsequent fragmentation is often directed by the charge site or can occur at remote sites. nih.gov

The fragmentation of the TMS derivative of a bromophenol typically involves several key pathways:

Loss of a Methyl Radical: A primary fragmentation step is the cleavage of a methyl radical (•CH3) from the silicon atom, leading to the formation of a stable [M-15]+ ion. This is a very common fragmentation for TMS derivatives.

Cleavage of the C-O Bond: Fragmentation can occur at the C-O bond, leading to ions characteristic of the brominated aromatic ring.

Rearrangement Reactions: Intramolecular rearrangements can occur, leading to the formation of specific ions that provide structural information.

The study of these pathways allows for the unambiguous identification of different bromophenol isomers and congeners in complex mixtures. researchgate.net Advanced techniques like tandem mass spectrometry (MS/MS) are particularly useful for probing these fragmentation mechanisms by selecting a specific precursor ion and analyzing its dissociation products. nih.gov

Computational Chemistry Approaches

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides profound insights into the molecular characteristics of this compound and its analogs. These theoretical calculations complement experimental data by providing a detailed picture of the electronic and structural properties that govern the molecule's behavior.

Density Functional Theory (DFT) Investigations of Electronic and Structural Properties

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry for studying bromophenols. researchgate.net Methods such as B3LYP, often paired with basis sets like 6-311G++(d,p) or 6-311++G(d,p), are widely used to optimize molecular geometries and predict various properties. researchgate.netingentaconnect.comresearchgate.net These studies have shown that the molecular structures and properties of bromophenols are significantly influenced by factors such as the inductive effects of the bromine substituent and potential intramolecular hydrogen bonding in ortho-substituted analogs. researchgate.net

DFT calculations can accurately predict key structural parameters, including bond lengths and angles. For example, in substituted phenols, the substitution of a hydrogen atom with an electron-withdrawing bromine atom can lead to small but significant changes in the C-C and C-O bond lengths within the aromatic ring. researchgate.net Systematic studies on the complete series of 19 bromophenols have revealed trends with increasing bromination, such as an increase in the O-H bond length and a decrease in the C-O bond length. researchgate.net These computational findings are generally in good agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.net

Below is a table showing representative optimized geometrical parameters for a substituted bromophenol calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-O | 1.36 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Angle | C-O-H | 108.9° |

| Dihedral Angle | C-C-N-H | 18.51° |

| Data derived from a study on a related halogenated aminobenzophenone, illustrating typical DFT outputs. |

HOMO-LUMO Energy Gap Analysis and Charge Transfer

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. iqce.jp The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

A small HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily polarized, which is often associated with enhanced nonlinear optical (NLO) properties. scihorizon.com The analysis of this energy gap helps to explain the charge transfer interactions that can occur within a molecule. scihorizon.comaip.org For instance, in a study of a 4-Bromo-2-(1H-Imidazo[4,5-b]Pyridin-2-yl)Phenol molecule, DFT calculations at the B3LYP/6–311++G** level determined the HOMO-LUMO energy gap to be approximately +4.11 eV. ingentaconnect.com This value provides a quantitative measure of the energy required to excite an electron from the ground state to the first excited state.

The energies of these frontier orbitals are also used to calculate various quantum chemical descriptors that characterize a molecule's reactivity.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of electrophilic power. |

These parameters, derived from HOMO and LUMO energies, are essential for predicting how this compound and its analogs will interact with other chemical species. researchgate.net

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a computational method used to derive partial atomic charges from the results of quantum chemical calculations. researchgate.netlibretexts.org This analysis partitions the total electron density of a molecule among its constituent atoms based on the basis functions used in the calculation. researchgate.netuni-muenchen.de The resulting Mulliken atomic charges provide a quantitative estimate of the electron distribution and help identify electrophilic and nucleophilic sites within the molecule. researchgate.net

While widely used, it is known that Mulliken charges can be sensitive to the choice of the basis set. uni-muenchen.deacs.org Despite this limitation, the method provides valuable qualitative insights. For example, in a DFT study of a this compound derivative, Mulliken Population Analysis (MPA) found that the oxygen atom carries the highest negative charge (-0.30), making it a primary nucleophilic site. ingentaconnect.com Conversely, a specific carbon atom (C7 in the studied molecule) was found to have the highest positive charge (+1.02), identifying it as an electrophilic center. ingentaconnect.com This information is crucial for understanding intermolecular interactions and predicting reaction mechanisms.

The table below illustrates typical Mulliken charge data for key atoms in a related phenol derivative.

| Atom | Mulliken Charge (e) |

| O (Oxygen) | -0.30 |

| C7 (Carbon) | +1.02 |

| Data from a DFT study on 4-Bromo-2-(1H-Imidazo[4,5-b]Pyridin-2-yl)Phenol. ingentaconnect.com |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting quantum chemical results in terms of familiar chemical concepts like bonds, lone pairs, and resonance. numberanalytics.com It transforms the calculated delocalized molecular orbitals into localized orbitals that correspond to a Lewis structure representation. numberanalytics.com This approach provides a detailed picture of charge delocalization and hyperconjugative interactions within the molecule. researchgate.netaip.org

NBO analysis quantifies the stabilization energy associated with the delocalization of electron density from an occupied Lewis-type (donor) NBO to an unoccupied non-Lewis-type (acceptor) NBO. scihorizon.com These donor-acceptor interactions, often between a bonding (σ or π) orbital and an antibonding (σ* or π*) orbital, are evaluated using second-order perturbation theory. A larger stabilization energy (E(2)) indicates a more significant interaction and greater charge delocalization. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | ~20-30 |

| LP(O) | σ(C-C) | ~5-15 |

| Illustrative E(2) values for typical interactions in phenolic systems. |

Modeling of Toxicity and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals, including their toxicity, based on their molecular structure. For this compound and other halogenated phenols, QSAR studies are crucial for understanding and predicting their environmental and toxicological impact.

Several studies have developed QSAR models for the toxicity of halogenated phenols. These models often correlate molecular descriptors with observed toxicity endpoints. For instance, the acute toxicity of 43 halogenated phenol compounds to Tetrahymena pyriformis was modeled using quantum chemical descriptors calculated by the DFT-B3LYP method with a 6-31G(d, p) basis set. researchgate.net The resulting models, developed using multiple linear regression (MLR) and support vector machine (SVM), showed good correlation and predictive power, with statistical results indicating high multiple correlation coefficients (R²) and cross-validation coefficients (Q²). researchgate.net The key descriptors in these models included the octanol-water partition coefficient, highest occupied molecular orbital (HOMO) energy, dipole moment, and the sum of halogenated electric charges, highlighting the importance of hydrophobicity and electronic properties in determining toxicity. researchgate.net

Another study established a QSAR model for the acute toxicity of 14 halogenated phenols to recombinant Escherichia coli expressing green fluorescent protein (GFP). nih.gov This model, based on the MTLSER model, utilized standard entropy (Sθ) and the most negative atomic net charges (q(-)) as theoretical descriptors, achieving a high correlation coefficient (R² = 0.922) and good stability as indicated by cross-validation (q² = 0.868). nih.gov This demonstrates the feasibility of using recombinant E. coli with GFP as a biomarker for predicting chemical toxicity. nih.gov

Furthermore, 2D and 3D QSAR models have been developed to predict the toxicity of halogenated phenols to Tetrahymena. tandfonline.com These models explored the structural factors influencing toxicity and were found to be in agreement with previously reported data. tandfonline.com Similarly, a 3D-QSAR study on the acute toxicity of halogenated phenols using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) methods yielded robust models with high cross-validation and correlation coefficients, indicating their predictive capability. scientific.net

The toxicity of substituted phenols, including this compound, has also been evaluated against the tadpoles of Rana japonica. scholarsresearchlibrary.com QSAR models were developed using principal components analysis (PCA), multiple linear regression (MLR), non-linear regression (RNLM), and artificial neural network (ANN) to establish a quantitative relationship between molecular structure and toxicity. scholarsresearchlibrary.com

Below is a table summarizing key findings from various QSAR studies on halogenated phenols, including descriptors and model performance metrics.

| Organism | QSAR Method | Key Descriptors | Model Performance | Reference |

| Tetrahymena pyriformis | MLR, SVM | Octanol-water partition coefficient, HOMO, Dipole moment, Sum of halogenated electric charges | R² = 0.922, Q² = 0.892 (MLR); R² = 0.944, Q² = 0.924 (SVM) | researchgate.net |

| Recombinant E. coli (with GFP) | MTLSER | Standard entropy (Sθ), Most negative atomic net charges (q(-)) | R² = 0.922, q² = 0.868 | nih.gov |

| Tetrahymena | 2D and 3D QSAR | Structural factors | Agreement with previous data | tandfonline.com |

| Green Fluorescent Protein | CoMFA, CoMSIA | 3D molecular fields | q² > 0.80, R² > 0.96 | scientific.net |

| Rana japonica tadpoles | PCA, MLR, RNLM, ANN | Quantum chemical descriptors | - | scholarsresearchlibrary.com |

Computational Studies on Oxidative Degradation

Computational studies are instrumental in elucidating the mechanisms of oxidative degradation of this compound, a significant environmental pollutant. These studies often complement experimental findings by providing insights into reaction pathways, intermediate products, and the roles of various reactive species.

One study investigated the degradation of eight bromophenols, including this compound, by ferrate(VI) (Fe(VI)). nih.gov The degradation rates were found to be dependent on the position of the bromine atom. nih.gov Theoretical calculations using density functional theory (DFT) helped to identify the possible oxidation sites on the bromophenol molecules. nih.gov The study confirmed the presence of hydroxyl radicals and identified several reaction pathways, including hydroxylation, hydroxyl substitution, C-C bond cleavage, direct oxidation, and polymerization. nih.gov

Another computational and experimental study focused on the electrochemical degradation of this compound. mdpi.com Using a divided cell with catalytic cathodes and an anode, the study identified debromination as a key initial step, leading to the formation of phenol. mdpi.com Subsequent hydroxylation resulted in intermediates such as hydroquinone, fumaric acid, and succinic acid. mdpi.com

The UV/sulfite process has also been studied for the debromination of this compound. nih.gov Computational modeling, in conjunction with experimental work, revealed two primary degradation pathways: direct photolysis and hydrated electron-induced debromination. nih.gov The study successfully quantified the contributions of each pathway. nih.gov

The oxidation of this compound has also been explored using enzymatic approaches. A study using a recombinant fused protein, cellulose-binding domain-horseradish peroxidase (CBD-HRP), showed that the oxidation of this compound resulted in the formation of dimers to pentamers. nih.gov

The degradation of p-bromophenol upon γ-irradiation in aqueous systems was found to proceed primarily through debromination by hydrated electrons, leading to the formation of dimer and trimer products. scispace.com The reaction with hydroxyl radicals primarily produced 4-bromocatechol (B119925). scispace.com

A summary of computational findings on the oxidative degradation of this compound is presented in the table below.

| Degradation Method | Key Findings from Computational Studies | Identified Intermediates/Products | Reference |

| Ferrate(VI) Oxidation | DFT calculations identified likely oxidation sites. | Hydroxylated products, polymers | nih.gov |

| Electrochemical Degradation | Debromination followed by hydroxylation. | Phenol, hydroquinone, fumaric acid, succinic acid | mdpi.com |

| UV/Sulfite Process | Two pathways: direct photolysis and hydrated electron-induced debromination. | Bromide ions | nih.gov |

| Enzymatic Oxidation (CBD-HRP) | Formation of oligomers. | Dimers to pentamers | nih.gov |

| γ-Irradiation | Debromination by hydrated electrons is the principal degradation pathway. | Dimer and trimer products, 4-bromocatechol | scispace.com |

Environmental Fate and Degradation of 4 Bromophenol

Biodegradation Mechanisms and Pathways

The breakdown of 4-bromophenol by microorganisms is a key process in its environmental degradation. This involves various metabolic pathways and enzymatic activities that transform the compound into less harmful substances.

Aerobic Biodegradation by Microbial Strains

Several microbial strains have been identified for their ability to degrade this compound under aerobic conditions. These microorganisms utilize the compound as a source of carbon and energy, breaking it down into simpler molecules.

Ochrobactrum sp. HI1: Isolated from desert soil near a bromophenol production plant, this aerobic strain has demonstrated the ability to degrade this compound. researchgate.netnih.gov Studies have shown that Ochrobactrum sp. HI1 can effectively break down the compound, with the degradation process involving the formation of intermediates like 4-bromocatechol (B119925) and benzenetriol. researchgate.netnih.gov

Pseudomonas sp. EN-4: This strain can metabolize this compound in the presence of phenol (B47542) as a co-substrate. x-mol.net It exhibits resilience to a wide range of pH (5.0–10.0) and salinity conditions (0.5–2% w/v), making it a robust candidate for bioremediation in contaminated environments. x-mol.netresearchgate.net

Pichia kluyveri FM012: This newly isolated yeast strain has been investigated for its potential in degrading this compound. researcher.liferesearchgate.net Optimal degradation by Pichia kluyveri FM012 occurs at a pH of 5 and with an agitation speed of 150 rpm. researcher.liferesearchgate.net

Ring Hydroxylation Pathways and Intermediate Detection

A primary mechanism for the aerobic biodegradation of this compound involves the hydroxylation of the aromatic ring. This initial step is crucial for destabilizing the compound and facilitating further breakdown.

During the degradation of this compound by strains like Ochrobactrum sp. HI1, key intermediates have been detected, providing insight into the degradation pathway. researchgate.netnih.gov These intermediates include:

4-Bromocatechol: Formed through the hydroxylation of this compound. researchgate.netnih.gov Its presence suggests that the initial attack by the microorganism occurs on the aromatic ring.

Benzenetriol: This compound is also detected during the degradation process, indicating further hydroxylation and transformation of the initial intermediates. researchgate.netnih.gov The formation of benzenetriol is a step towards the opening of the aromatic ring. acs.org

The detection of these intermediates supports a ring hydroxylation pathway for the aerobic biodegradation of this compound. researchgate.netnih.gov This pathway is a common strategy employed by microorganisms to break down aromatic compounds.

Co-metabolic Biodegradation in Microbial Systems

Co-metabolism is a process where microorganisms degrade a compound that they cannot use as a primary energy source, in the presence of another compound that serves as a growth substrate. This is a significant mechanism for the breakdown of this compound in certain microbial systems.

Pseudomonas sp. EN-4: This bacterial strain has been shown to metabolize this compound through co-metabolism with phenol. x-mol.netresearchgate.net The presence of phenol as a primary carbon source enables the enzymatic machinery of the bacteria to also act on and transform this compound. x-mol.net

Arthrobacter chlorophenolicus A6: This strain can biodegrade this compound in a mixed substrate system containing other substituted phenols like 4-nitrophenol (B140041) and 4-chlorophenol (B41353). nih.gov Studies have shown that the presence of these other phenols can influence the degradation rate of this compound, highlighting the complex interactions in co-metabolic processes. nih.govbiointerfaceresearch.com For instance, 4-nitrophenol was found to have the most significant impact on the degradation of both 4-chlorophenol and this compound. nih.gov

These examples demonstrate that the biodegradation of this compound can be enhanced in the presence of other organic compounds that stimulate the required microbial enzymatic activities.

Enzymatic Degradation, including Laccase and Manganese Peroxidase Activities

The breakdown of this compound is often facilitated by specific extracellular enzymes produced by microorganisms. Among these, laccases and manganese peroxidases play a significant role, particularly in fungal degradation.

Laccase and Manganese Peroxidase: These enzymes, produced by fungi such as Pichia kluyveri FM012, are known to contribute to the degradation of this compound. researchgate.net Laccases are multi-copper oxidases that can oxidize a wide range of phenolic compounds, while manganese peroxidases are heme-containing enzymes that utilize manganese to generate highly reactive radicals for oxidation. The highest production of laccase, which promotes degradation, is often achieved in shake cultures. researchgate.net

The activity of these enzymes is a key component of the bioremediation potential of certain fungi, enabling them to break down complex and persistent organic pollutants like this compound.

Kinetic and Isotherm Models of Biodegradation

To understand and predict the rate and extent of this compound biodegradation, various kinetic and isotherm models are employed. These models provide a mathematical framework for describing the interactions between the pollutant, the microorganisms, and the environment.

Kinetic Models:

Haldane Model: This model is often used to describe substrate inhibition, where high concentrations of the substrate (this compound) can inhibit the growth of the degrading microorganisms. granthaalayahpublication.org

Pseudo-second-order kinetic model: This model has been found to be suitable for describing the biosorption kinetics of this compound by Pichia kluyveri FM012. researcher.liferesearchgate.net

Isotherm Models:

Langmuir Model: This model assumes monolayer adsorption onto a surface with a finite number of identical sites. It has been used to predict the maximum biosorption capacity of this compound by Pichia kluyveri FM012, with a predicted maximum capacity (qm) of 38.46 mg/g of biomass. researcher.liferesearchgate.net

Freundlich Model: This empirical model describes adsorption on heterogeneous surfaces. For the biosorption of this compound by Pichia kluyveri FM012, the Freundlich model provided a better fit with a high correlation coefficient (R² = 0.999). researcher.liferesearchgate.net

The application of these models is crucial for optimizing bioremediation strategies and for designing effective wastewater treatment systems for this compound removal. granthaalayahpublication.org

Interactive Data Table: Kinetic and Isotherm Model Parameters for this compound Biodegradation

| Model Type | Model Name | Microorganism | Parameter | Value | Reference |

| Kinetic | Pseudo-second-order | Pichia kluyveri FM012 | - | Fitting model | researcher.life, researchgate.net |

| Isotherm | Langmuir | Pichia kluyveri FM012 | qm (mg/g) | 38.46 | researcher.life, researchgate.net |

| Isotherm | Freundlich | Pichia kluyveri FM012 | R² | 0.999 | researcher.life, researchgate.net |

Isotope Effects in Biodegradation Processes

The analysis of stable isotope fractionation provides a powerful tool for elucidating the mechanisms of this compound biodegradation. By measuring the changes in the isotopic composition of carbon and bromine during degradation, researchers can gain insights into the rate-limiting steps of the reaction and differentiate between different degradation pathways.

Carbon Isotope Fractionation: During the aerobic biodegradation of this compound by Ochrobactrum sp. HI1, a normal carbon isotope effect (εC = -1.11 ± 0.09‰) has been observed. researchgate.netnih.gov This indicates that molecules containing the lighter carbon isotope (¹²C) are degraded slightly faster than those with the heavier isotope (¹³C). This fractionation pattern is characteristic of ring hydroxylation. researchgate.netnih.gov

Bromine Isotope Fractionation: In the same study with Ochrobactrum sp. HI1, insignificant bromine isotope fractionation was observed. researchgate.netnih.gov The dual carbon-bromine isotope trend for ring hydroxylation differs from what would be expected for other degradation mechanisms like reductive debromination or photolysis, making it a useful diagnostic tool for identifying aerobic biodegradation in the field. researchgate.netnih.gov In contrast, photolysis of this compound in aqueous solution has been shown to result in a relatively high inverse bromine isotope fractionation. acs.orgacs.orgnih.gov

These isotope effects serve as a unique signature for specific degradation processes, aiding in the assessment of natural attenuation and the effectiveness of bioremediation efforts for this compound contamination. researchgate.netnih.gov

Interactive Data Table: Isotope Fractionation in this compound Degradation

| Degradation Process | Organism/Condition | Isotope | Isotope Effect (ε) | Reference |

| Aerobic Biodegradation | Ochrobactrum sp. HI1 | Carbon | -1.11 ± 0.09‰ | researchgate.net, nih.gov |

| Aerobic Biodegradation | Ochrobactrum sp. HI1 | Bromine | Insignificant | researchgate.net, nih.gov |

| UV Photodegradation | Aqueous Solution | Bromine | up to +5.1‰ (inverse) | acs.org, acs.org, nih.gov |

Photochemical Degradation in Aqueous Systems

The transformation of this compound (4-BP) in aquatic environments under the influence of light is a significant degradation pathway. This process involves a series of complex photoreactions that are influenced by various environmental factors.

The aqueous photochemistry of this compound shares mechanisms with other 4-halogenated phenols. psu.edu The primary photochemical process is initiated by the absorption of UV light, leading to the cleavage of the carbon-bromine (C-Br) bond. researchgate.net Studies suggest this occurs via a radical pathway involving the homolytic cleavage of the C-Br bond. researchgate.netnih.govacs.org

Experimental analysis has identified several products resulting from the photochemical degradation of this compound. The major primary product formed during the direct photolysis of 4-BP in undegassed aqueous solutions is 1,4-benzoquinone (B44022). psu.eduresearchgate.net Another significant, though minor, product identified is 1,4-hydroquinone. psu.edu

The transient carbene intermediate, 4-oxocyclohexa-2,5-dienylidene, is also a key species formed during the reaction, although it is not a stable end product. psu.edursc.org In some studies, small quantities of 2-hydroxy-1,4-benzoquinone (B196085) have been detected, which likely arises from the secondary photolysis of the primary product, 1,4-benzoquinone. psu.edu The product distribution is very similar to that observed from the photolysis of 4-chlorophenol. psu.edu

| Photoproduct | Classification | Role/Note |

| 1,4-Benzoquinone | Major Product | Formed from the reaction of the carbene intermediate with oxygen. psu.eduresearchgate.net |

| 1,4-Hydroquinone | Minor Product | Also observed alongside the major product. psu.edu |

| 4-Oxocyclohexa-2,5-dienylidene | Carbene Intermediate | Formed by the loss of HBr from 4-BP. psu.edursc.org |

| 2-Hydroxy-1,4-benzoquinone | Minor Secondary Product | Arises from the photolysis of 1,4-benzoquinone. psu.edu |

The photochemical reactions of this compound are significantly dependent on environmental conditions such as pH, the presence of oxygen, and the initial concentration of the compound. psu.edu

Oxygen: The presence of dissolved oxygen is a critical factor determining the final photoproducts. psu.edu 1,4-benzoquinone is formed as the principal product in the presence of oxygen. psu.edursc.org In oxygen-free solutions, the formation of 1,4-benzoquinone is not observed, and other products like polyhydroxybiphenyls become more prevalent, similar to the behavior of 4-chlorophenol. psu.edu

pH: The pH of the aqueous solution influences the reaction, particularly as it determines whether the this compound is in its ionized or non-ionized form. psu.edu The photochemical reactions described, leading to 1,4-benzoquinone, are characteristic of neutral or acidic pH values where the compound is not ionized. psu.edu The degradation rate of related compounds has been shown to be higher at alkaline pH, though the mechanisms and products may differ. capes.gov.br

Concentration: The initial concentration of this compound can affect the degradation efficiency and the distribution of products. rsc.org Higher concentrations can lead to a decrease in degradation efficiency, partly because more molecules adsorb to catalyst surfaces (in photocatalysis) or because the solution's color intensity increases, which reduces light penetration. rsc.org

The nature of the electronic excited state from which the photoreaction of this compound proceeds has been a subject of investigation. psu.edu Following light absorption, the molecule is promoted from its ground state to an excited singlet state (S1). msu.edu From here, it can either react directly or undergo intersystem crossing (ISC) to a lower-energy triplet state (T1), which then reacts. msu.edulibretexts.org

Electrochemical Degradation and Advanced Oxidation Processes

Electrochemical methods and Advanced Oxidation Processes (AOPs) represent effective technologies for the degradation of persistent organic pollutants like this compound. ijcce.ac.irrsc.org These processes typically involve the in-situ generation of highly reactive species, such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄•⁻), which can mineralize refractory organic compounds. rsc.orgbioline.org.br Sulfate radical-based AOPs, in particular, are gaining attention for their selectivity and effectiveness. rsc.orgresearchgate.net

Wet oxidation using in-situ liquid ferrate(VI) (Fe(VI)O₄²⁻) has been demonstrated as an effective method for the degradation of this compound in aqueous solutions. researchgate.netresearchgate.net Ferrate(VI) is a powerful oxidizing agent that can also act as a coagulant, making it a versatile tool for water treatment. jksww.or.krugm.ac.id The degradation of 4-BP by ferrate(VI) is proposed to occur via an oxidative pathway that involves the formation of a phenoxy radical, with isobutyraldehyde (B47883) identified as a non-aromatic degradation product. researchgate.net

The efficiency of this process is influenced by several key parameters:

pH: The removal of 4-BP by ferrate(VI) is highly sensitive to the pH of the solution. The highest removal efficiency is achieved under neutral conditions (pH ≈ 6.8). researchgate.net At this pH, a removal efficiency of 65.79% was observed after just 30 seconds, increasing to 84.1% after 10 minutes. researchgate.net

Ferrate(VI) Dose: The degradation rate increases with a higher molar ratio of [ferrate(VI)]/[4-BP]. researchgate.net A ferrate(VI) dose of 0.467 mM was found to be sufficient to remove 96.71% of the initial this compound. researchgate.net However, the reaction rate was observed to decrease when the molar ratio exceeded 140:1. researchgate.net

Temperature: The optimal temperature for the degradation of 4-BP by ferrate(VI) was found to be 25°C. researchgate.net The activation energy for the reaction was calculated to be 29.25 kJ/mol. researchgate.net

| Parameter | Optimal Condition/Value | Result/Observation | Source |

| pH | 6.8 (Neutral) | Highest removal efficiency (84.1% after 10 min) | researchgate.net |

| Ferrate(VI) Dose | 0.467 mM | 96.71% removal of 4-BP | researchgate.net |

| Temperature | 25°C | Optimal temperature for degradation | researchgate.net |

| Activation Energy | 29.25 kJ/mol | - | researchgate.net |

In-situ liquid ferrate(VI) has shown higher reactivity compared to solid ferrate(VI) (K₂FeO₄) in treating this compound. jksww.or.kr

Electrochemical Reduction and Oxidation Pathways

Electrochemical methods offer a promising avenue for the degradation of halogenated organic pollutants like this compound. These techniques can be broadly categorized into reduction and oxidation pathways, each involving distinct mechanisms for breaking down the molecule.

Electrochemical Reduction:

The primary mechanism in the electrochemical reduction of this compound is reductive dehalogenation, which involves the cleavage of the carbon-bromine (C-Br) bond. This process can be influenced by several factors, including the electrode material and the number and position of bromine atoms on the phenol ring. scielo.org.mxprovectusenvironmental.com Studies utilizing silver cathodes have shown that the reduction of para-bromophenol (this compound) occurs with little to no difference in product distribution compared to meta-bromophenol. scielo.org.mxresearchgate.net However, the position of the bromine atom can influence the ease of removal, with an ortho-bromine being more difficult to cleave than a para-bromine. scielo.org.mx

The general pathway for reductive dehalogenation can proceed in a stepwise manner, where an electron is transferred to the molecule, leading to the formation of a radical anion, which then expels the bromide ion. A second electron transfer and protonation then yield the debrominated product, phenol. Alternatively, a concerted mechanism involving a two-electron transfer can directly cleave the C-Br bond. provectusenvironmental.com

Electrochemical Oxidation:

Electrochemical oxidation provides another effective means of degrading this compound. This process, also known as anodic oxidation, typically involves the generation of highly reactive hydroxyl radicals (•OH) on the anode surface, which then attack the organic molecule. wikipedia.orgustb.edu.cn The oxidation of this compound is proposed to proceed through the formation of benzoquinone. mdpi.com This irreversible reaction involves a two-electron transfer process. mdpi.com The process can be influenced by the anode material, with boron-doped diamond (BDD) electrodes showing high efficiency for the complete mineralization of organic pollutants. wikipedia.org